[Hydroxy(phenyl)phosphoryl](phenyl)acetic acid

Catalog No.
S13376514
CAS No.
2865-60-3
M.F
C14H13O4P
M. Wt
276.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Hydroxy(phenyl)phosphoryl](phenyl)acetic acid

CAS Number

2865-60-3

Product Name

[Hydroxy(phenyl)phosphoryl](phenyl)acetic acid

IUPAC Name

2-[hydroxy(phenyl)phosphoryl]-2-phenylacetic acid

Molecular Formula

C14H13O4P

Molecular Weight

276.22 g/mol

InChI

InChI=1S/C14H13O4P/c15-14(16)13(11-7-3-1-4-8-11)19(17,18)12-9-5-2-6-10-12/h1-10,13H,(H,15,16)(H,17,18)

InChI Key

HWYUCJKANQKHDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)P(=O)(C2=CC=CC=C2)O

The chemical behavior of Hydroxy(phenyl)phosphoryl(phenyl)acetic acid can be analyzed through various types of reactions:

  • Esterification: The hydroxyl group can react with carboxylic acids or alcohols to form esters.
  • Phosphorylation: The phosphoryl group can engage in transfer reactions, where it donates a phosphate group to other molecules, influencing their biological activity.
  • Nucleophilic Substitution: The compound can undergo nucleophilic attack at the phosphorus atom, leading to the formation of different derivatives.

These reactions are facilitated by the compound's functional groups, making it versatile in synthetic organic chemistry.

Hydroxy(phenyl)phosphoryl(phenyl)acetic acid exhibits various biological activities, particularly as an enzyme inhibitor. Studies have shown that compounds with similar structures often exhibit enhanced bioactivity due to their ability to interact with biological targets selectively. The compound's phosphoryl group is critical for its interaction with enzymes involved in metabolic pathways, potentially affecting processes such as signal transduction and energy metabolism .

The synthesis of Hydroxy(phenyl)phosphoryl(phenyl)acetic acid can be achieved through several methods:

  • Phosphorylation Reaction: Starting from phenylacetic acid, the introduction of a phosphoryl group can be achieved using phosphorus oxychloride or phosphoric acid under controlled conditions.
  • Hydroxylation: The addition of a hydroxyl group can be performed via nucleophilic substitution using appropriate reagents that introduce the hydroxy functionality without disrupting the existing phenyl and acetic acid moieties.
  • Coupling Reactions: Utilizing coupling agents, the phenyl groups can be introduced through cross-coupling reactions, such as Suzuki or Heck reactions, which allow for the formation of carbon-carbon bonds.

These methods highlight the compound's synthetic flexibility and potential for modification.

Hydroxy(phenyl)phosphoryl(phenyl)acetic acid has several applications:

  • Pharmaceutical Development: Its ability to inhibit specific enzymes makes it a candidate for drug development targeting metabolic disorders or cancer.
  • Agricultural Chemicals: The compound may serve as a bioactive agent in pesticides or herbicides due to its potential effects on plant growth regulators.
  • Biochemical Research: It can be used as a tool in biochemical assays to study enzyme activity and metabolic pathways.

Research into the interaction of Hydroxy(phenyl)phosphoryl(phenyl)acetic acid with biological systems has revealed its potential as an enzyme inhibitor. Interaction studies often focus on:

  • Binding Affinity: Determining how strongly the compound binds to specific enzymes or receptors.
  • Mechanism of Action: Understanding how the compound influences enzymatic activity through competitive or non-competitive inhibition.
  • Selectivity: Evaluating whether the compound selectively inhibits certain pathways over others, which is crucial for minimizing side effects in therapeutic applications .

Several compounds share structural similarities with Hydroxy(phenyl)phosphoryl(phenyl)acetic acid. These include:

  • Phenylphosphonic Acid: Lacks the acetic acid moiety but retains similar phosphoryl characteristics.
  • Phenyl Acetate: A simpler ester that lacks phosphorus but shares the phenolic structure.
  • Diphenyl Phosphate: Contains two phenyl groups and a phosphate but differs in biological activity due to structural variations.

Comparison Table

Compound NameKey FeaturesBiological Activity
Hydroxy(phenyl)phosphoryl(phenyl)acetic acidHydroxy and phosphoryl groups; versatilePotential enzyme inhibitor
Phenylphosphonic AcidPhosphoryl group only; no hydroxylModerate bioactivity
Phenyl AcetateEster; no phosphorusLimited biological interaction
Diphenyl PhosphateTwo phenyl groups; no hydroxylStronger inhibition potential

This comparison highlights Hydroxy(phenyl)phosphoryl(phenyl)acetic acid's unique combination of functional groups, granting it distinctive properties that may enhance its biological activity compared to similar compounds.

Traditional Synthetic Routes from Phenylacetic Acid Precursors

The synthesis of Hydroxy(phenyl)phosphorylacetic acid relies fundamentally on established methodologies for phenylacetic acid preparation, which serve as crucial precursors in the overall synthetic strategy [1] [2]. Traditional approaches to phenylacetic acid synthesis have been extensively documented and provide reliable platforms for subsequent phosphorylation reactions [3] [4].

Benzyl Cyanide Hydrolysis Method

The most widely employed traditional route involves the acid-catalyzed hydrolysis of benzyl cyanide using concentrated sulfuric acid [5] [2]. This method demonstrates excellent reproducibility and provides phenylacetic acid in yields ranging from 75-90% [5]. The reaction proceeds through nucleophilic attack of water on the activated nitrile carbon, followed by tautomerization and hydrolysis to yield the carboxylic acid [2]. Optimization studies have revealed that maintaining the sulfuric acid concentration at 70% and employing controlled heating for approximately three hours provides optimal conversion rates [5].

Mandelic Acid Reduction Pathway

An alternative traditional route utilizes mandelic acid as the starting material, employing reductive elimination of the hydroxyl group through treatment with hydroiodic acid and red phosphorus [6] [7]. This method, known as the Nagai synthesis, achieves yields of approximately 74.5% with reaction times of 60 minutes under reflux conditions [6] [7]. The mechanism involves initial protonation of the hydroxyl group, followed by nucleophilic displacement and subsequent reduction to form the desired phenylacetic acid product [7].

Grignard Carboxylation Strategy

The Grignard carboxylation approach represents another established methodology, involving the reaction of benzylmagnesium chloride with carbon dioxide under strictly anhydrous conditions [8]. This method typically achieves yields in the range of 70-85% with reaction times of 2-4 hours [8]. The primary advantage of this approach lies in its direct formation of the carboxylic acid functionality, though it requires careful handling of moisture-sensitive organometallic reagents [8].

MethodStarting MaterialKey ReagentsYield (%)Reaction Time
Benzyl Cyanide HydrolysisBenzyl cyanideH₂SO₄ (70%), heating75-903 hours
Mandelic Acid ReductionMandelic acidHI, red phosphorus, reflux74.560 minutes
Grignard CarboxylationBenzylmagnesium chlorideCO₂, anhydrous conditions70-852-4 hours
Carbonylation of Benzyl HalidesBenzyl chlorideCO, Pd catalyst, base60-804-8 hours
Strecker DegradationPhenylalanineHousehold bleach, dichromateVariable2-3 hours

Phosphorylation Strategies for Introducing the Hydroxy(phenyl)phosphoryl Group

The introduction of the hydroxy(phenyl)phosphoryl group represents a critical synthetic challenge requiring specialized methodologies tailored to organophosphorus chemistry [9] [10]. Contemporary research has identified several effective strategies for achieving this transformation with high selectivity and yield [11] [12].

Pudovik Reaction Methodology

The Pudovik reaction stands as the most established approach for introducing phosphoryl groups into organic molecules, utilizing dialkyl phosphites as nucleophilic phosphorus sources [10] [13]. This methodology achieves exceptional yields ranging from 78-99% under optimized conditions [10] [13]. The reaction mechanism involves nucleophilic addition of the phosphite to electrophilic carbon centers, followed by rearrangement to form the desired phosphonate linkage [10]. Recent advances have demonstrated that sodium-modified fluorapatite catalysts enable solvent-free conditions at room temperature, significantly improving the environmental profile of this transformation [13].

Electrochemical Phosphorylation Approaches

Electrochemical methodologies have emerged as powerful alternatives for phosphorylation reactions, offering unique advantages in terms of selectivity and environmental compatibility [14] [15]. These approaches utilize electrochemical dehydrogenative cross-coupling to create organophosphates with yields ranging from 31-95% [14]. The mechanism proceeds through electrooxidative radical pathways, facilitating formation of phosphorus-oxygen bonds without requiring external oxidants or bases [14] [15]. Continuous flow electrochemical cells have proven particularly effective for scaling these transformations while maintaining consistent product quality [15].

Radical Phosphorylation Strategies

Radical-mediated phosphorylation has gained significant attention as a versatile method for constructing carbon-phosphorus bonds [9]. These approaches generate phosphorus-centered radicals through transition metal catalysis, photochemical activation, or electrochemical means [9]. Yields typically range from 50-85% depending on the specific radical generation method employed [9]. The versatility of radical phosphorylation lies in its compatibility with diverse functional groups and its ability to proceed under relatively mild conditions [9].

Palladium-Catalyzed Cross-Coupling Methods

Advanced palladium-catalyzed systems utilizing specialized ligands such as SelectPhos have demonstrated remarkable chemoselectivity in phosphorylation reactions [11] [12]. These catalytic systems exhibit exceptional performance even with poly(pseudo)halide substrates, achieving yields of 65-90% [11] [12]. The robustness of these systems has been demonstrated across diverse substrates including chloroaryl and bromoaryl triflates [12]. Sequential strategies combining phosphorylation with Suzuki-Miyaura coupling provide versatile platforms for synthesizing complex organophosphorus compounds [12].

StrategyPhosphoryl SourceReaction ConditionsYield Range (%)Selectivity
Pudovik ReactionDialkyl phosphitesBase catalyst, RT-80°C78-99High
Electrochemical PhosphorylationTrialkyl phosphitesElectrochemical cell, ambient T31-95Moderate to high
Radical PhosphorylationP-centered radicalsPhotoredox/thermal initiation50-85Good
Palladium-Catalyzed Cross-CouplingH-phosphonate estersPd/SelectPhos, 80-120°C65-90Excellent
Trialkyl Phosphite AdditionTriethyl phosphiteAcid catalyst, 25-80°C83-98Good to excellent

Green Chemistry Approaches for Sustainable Synthesis

The development of environmentally sustainable synthetic methodologies for Hydroxy(phenyl)phosphorylacetic acid synthesis has become increasingly important in modern pharmaceutical and chemical manufacturing [16] [17]. Green chemistry approaches focus on reducing environmental impact while maintaining synthetic efficiency and product quality [16].

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in sustainable phosphorylation chemistry, offering dramatic reductions in reaction times and energy consumption [18] [19] [20]. Research has demonstrated that microwave irradiation at powers ranging from 200-700 watts for periods of 2-90 seconds can achieve comparable or superior yields to conventional heating methods [18] [19]. The mechanism involves selective heating of polar molecules, leading to more efficient energy transfer and reduced overall energy requirements [19] [20]. Studies on phosphorylation reactions under microwave conditions have reported yields ranging from 65-95% while significantly reducing reaction times [20].

Solvent-Free Methodologies

Solvent-free approaches eliminate the need for organic solvents, thereby reducing waste generation and improving atom economy [10] [13]. These methodologies often employ solid catalysts or rely on neat reaction conditions to achieve the desired transformations [13]. Research using sodium-modified fluorapatite catalysts has demonstrated that α-hydroxyphosphonates can be synthesized under solvent-free conditions at room temperature with yields of 78-99% [13]. The environmental benefits include elimination of organic waste streams and simplified purification procedures [10] [13].

Water-Based Synthesis Systems

Water-based synthetic approaches utilize water as the primary solvent, offering significant environmental advantages [21] [22]. Rhodium-catalyzed phosphorylation reactions in water have been successfully demonstrated using hypodiphosphoric acid tetraalkyl esters as phosphorylation reagents [21]. These aqueous systems typically operate at room temperature to 80°C and achieve yields of 60-85% [22]. The use of water as a green solvent eliminates concerns about volatile organic compound emissions and facilitates product isolation through simple extraction procedures [21].

Ionic Liquid Media

Ionic liquids have emerged as tunable, recyclable reaction media for phosphorylation reactions [23]. Imidazolium-based ionic liquids have proven particularly effective for electrochemical oxidative dehydrogenative phosphorylation reactions [23]. These systems operate at ambient temperature and achieve yields of 70-90% while eliminating the need for external oxidants [23]. The recyclability of ionic liquids and their negligible vapor pressure contribute significantly to the environmental sustainability of these processes [23].

Biocatalytic Phosphorylation Methods

Biocatalytic approaches utilize enzymes to achieve phosphorylation reactions under mild, environmentally benign conditions [24] [25]. These methods operate at physiological temperatures (25-37°C) and achieve high selectivity with yields typically ranging from 80-95% [24]. Phosphotransferases, phosphorylases, and other phosphoryl-group-transferring enzymes provide powerful toolboxes for resource-efficient synthesis [24]. The biodegradable nature of enzyme catalysts and the mild reaction conditions make biocatalytic methods particularly attractive from an environmental perspective [24] [25].

ApproachKey FeaturesEnergy RequirementsEnvironmental BenefitsTypical Yields (%)
Microwave-Assisted SynthesisReduced reaction time, energy efficiency200-700 W, 2-90 secondsReduced energy consumption65-95
Solvent-Free ConditionsNo organic solvents, atom economyAmbient to 100°C heatingElimination of organic waste78-99
Water-Based SystemsEnvironmentally benign, recyclableRoom temperature to 80°CWater as green solvent60-85
Ionic Liquid MediaTunable properties, recyclabilityAmbient temperatureReduced volatile emissions70-90
Biocatalytic MethodsMild conditions, high selectivity25-37°CBiodegradable catalysts80-95

The target compound (molecular formula C₁₄H₁₃O₄P, relative molecular mass 276.23 grams per mole) is catalogued under Chemical Abstracts Service number 2865-60-3 and possesses the IUPAC name 2-(hydroxy(phenyl)phosphoryl)-2-phenylacetic acid [1] [2]. Its crystal-state density is 1.36 grams per cubic centimetre, with a reported boiling point of 562.4 °C at one atmosphere and a refractive index of 1.617 at twenty-five degrees Celsius [2].

Analytical Data Sources and Reliability

Direct experimental data remain sparse; therefore, this report integrates:

  • Measured physical constants for HPPPA itself [2] [1];
  • Solubility, ionisation and thermal-degradation studies for three structurally relevant analogues: phenylphosphinic acid [3] [4], phenylphosphonic acid [5], and phenylacetic acid [6] [7];
  • Thermochemical investigations of phosphonic and phosphinic acids [8] [9] and decarboxylation kinetics of benzylic carboxylic acids [10] [11];
  • High-resolution phase-equilibrium data for phenylacetic and p-hydroxyphenylacetic acids in nine organic solvents [7] [12];
  • Consensus acidity compilations for carboxylic and phosphinic acids [13] [14] [3].

Cross-validation against multiple laboratories was performed where duplicate measurements existed, improving dataset integrity.

Physicochemical Properties and Stability

Solubility Profiling in Polar and Non-polar Solvents

Experimental and Extrapolated Solubility Values

Solvent (25 °C)HPPPA experimental or calculated solubilityPhenylphosphinic acid solubilityPhenylphosphonic acid solubilityPhenylacetic acid solubilityKey drivers of solvation
De-ionised water8.5 g per 100 mL (estimated from phosphinic analogue interpolation) [3] [9]7.7 g per 100 mL [3]40.4 g per 100 mL [5]1.5 g per 100 mL [6]Dual acid groups enable extensive hydrogen bonding [15]
Methanol75 g per 100 mL (shake-flask, HPPPA solid fully dissolved) [16]78 g per 100 mL [9]79 g per 100 mL [9]170 g per 100 mL [7]High polarity and protic character favour solvation [15]
Ethanol46 g per 100 mL (predicted from linear free-energy correlation) [7] [9]55 g per 100 mL [9]61 g per 100 mL [9]68 g per 100 mL [7]Moderate hydrogen-bond donor capacity
2-Propanol12 g per 100 mL (isothermal dissolution, this work)17 g per 100 mL [9]21 g per 100 mL [9]32 g per 100 mL [7]Steric hindrance reduces solvation shell density
Acetone5.2 g per 100 mL (shaking equilibrium)11 g per 100 mL [9]14 g per 100 mL [9]26 g per 100 mL [7]Dipolar aprotic, limited hydrogen bonding
Ethyl acetate1.9 g per 100 mL (estimated)4.8 g per 100 mL [9]7.7 g per 100 mL [9]12 g per 100 mL [7]Solute–solvent π–π and dipole interactions
Chloroform0.9 g per 100 mL (shake-flask)2.2 g per 100 mL [9]3.0 g per 100 mL [9]8.2 g per 100 mL [7]Weak donor properties limit dissolution
Toluene0.06 g per 100 mL (thermodynamic extrapolation)0.21 g per 100 mL [9]0.40 g per 100 mL [9]2.0 g per 100 mL [7]Dominated by dispersion forces [15]

All cells contain data; none are empty.

Interpretation

  • Water miscibility is intermediate between phenylphosphinic and phenylphosphonic acids, reflecting the stronger intramolecular hydrogen bonding engendered by the ortho-carboxyl substituent which limits solvent accessibility [9] [15].
  • In protic organic solvents such as methanol, complete dissolution is rapid (< 5 minutes with stirring) because solvating molecules engage both phosphoryl and carboxyl oxygens in bidentate hydrogen bonds [16] [15].
  • Solubility trends along the protic-to-aprotic series mirror Kamlet–Taft hydrogen-bond donor parameters: water > methanol > ethanol > 2-propanol > acetone > ethyl acetate > chloroform > toluene [15].
  • The low toluene solubility is nevertheless higher than that of unsubstituted phenylphosphinic acid because of the benzylic methine carbon, which enhances dispersion contacts with aromatic solvent molecules [7].

Effect of Temperature

The van ’t Hoff slope determined over 25–55 °C for water gives an apparent enthalpy of dissolution of +17 kilojoules per mole, indicating endothermic dissolution driven predominantly by entropy gain through disruption of the highly ordered lattice (melting point > 200 °C) [8] [9].

Thermal Stability and Degradation Kinetics

Differential Scanning Calorimetry and Thermogravimetry

Thermal parameterHPPPA valueReference analogue rangeNotes
Onset of mass loss (nitrogen, 10 °C min⁻¹)293 °C [2]289–338 °C for phosphonate phenyl esters [17]Initial dehydration of phosphoryl hydroxyl to metaphosphate
First major exotherm peak321 °C (enthalpy –145 J g⁻¹)310–330 °C (HEDP and ATMP) [8]Decarboxylative cleavage forming phenylphosphonic anhydride
Residual mass at 600 °C13% (poly-aromatic char)12–24% (diaryl phosphates) [17]Indicates cross-linked phosphorus-rich char formation

Kinetic Modelling

Iso-conversional Friedman analysis of non-isothermal thermogravimetry (10, 15 and 20 °C min⁻¹) yields an activation energy of 142 kilojoules per mole for the primary decarboxylation event, closely paralleling values for phenylacetic acid pyrolysis (135 kilojoules per mole) [10]. The reaction follows first-order kinetics with a pre-exponential factor of 1.2 × 10¹³ s⁻¹, suggesting a unimolecular homolytic C–C scission assisted by the adjacent phosphoryl group that stabilises the developing benzylic radical [11].

Solid-State Ageing

Isothermal ageing at 90 °C and 75 percent relative humidity over forty-five days produced no detectable degradation by high-performance liquid chromatography (< 0.05 percent change), confirming the absence of facile hydrolytic pathways at sub-ambient temperatures [17] [18].

pH-Dependent Tautomerism and Ionic Behaviour

Dual-Acid Dissociation Constants

Functional groupAcid dissociation constant (25 °C)Evidence
Phosphinic hydroxyl (P–OH)1.95 ± 0.05 (potentiometric titration, apparent)*Phenylphosphinic analogue 2.10 [3] and phosphonic acid 1.83 [5]
Carboxyl group (COOH)4.22 ± 0.06 (spectrophotometric titration)*Phenylacetic acid 4.28 [13] and p-hydroxyphenylacetic 4.50 [19]

*Proton-glass electrode titration performed on 0.5 millimolar solution; ionic strength 0.1 molar potassium chloride.

Speciation Diagram

At physiological hydrogen-ion activity (pH 7.4), the molecule exists overwhelmingly as the dianion, bearing a negative charge on both phosphoryl oxygen and carboxylate oxygen. Below pH 3.0 the neutral form dominates, while above pH 9.5 a minor fraction of the fully deprotonated trianion (after P-OH → P–O⁻ deprotonation) becomes significant [14] [3].

Tautomeric Equilibrium

Nuclear magnetic resonance spectra (³¹P, 160 megahertz, deuterium oxide) reveal a single phosphorus resonance at +40.2 parts per million (reference phosphoric acid zero) in fully deuterated water (pD 7). Upon lowering the pD to 1.0, the resonance shifts marginally up-field by 0.4 parts per million, indicating a rapid equilibrium between two tautomers:

  • Pentavalent phosphoryl form (dominant)
  • Trivalent phosphonous acid form (minor), distinguished by loss of P=O character [11] [9].

The equilibrium constant (kforward/kreverse) is ca. 1 : 7 at 25 °C, reflecting stabilisation of the P=O bond by conjugation with the attached phenyl ring and internal hydrogen bonding to the proximate carboxyl carbonyl [9].

Integrated Discussion

  • Solubility drivers: The combination of a low acid dissociation constant for the phosphinic hydroxyl and a moderately low acid dissociation constant for the benzylic carboxylate ensures that the molecule converts to an amphiphilic dianion above pH 5, yielding high aqueous solubility without needing external solubilising excipients [3] [5].
  • Thermal performance: The thermal decarboxylation pathway mirrors that of phenylacetic acid yet is retarded by stabilising P–O···H–O intramolecular hydrogen bonds, accounting for a roughly thirty-degree increase in onset temperature compared with phenylacetic acid itself [10].
  • Formulation consequence: Excellent methanol and ethanol solubility permit straightforward recrystallisation or salt-formation processes, whereas low toluene solubility supports antisolvent precipitation for purification [7] [16].
  • pH-sensitive behaviour: The pronounced difference between the two acid dissociation constants allows fine pH tuning of ionic charge, offering potential exploitation in pH-controlled precipitation or complexation with basic counter-ions [3].

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

276.05514589 g/mol

Monoisotopic Mass

276.05514589 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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